1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
Introduction to Urea Derivatives in Medicinal Chemistry
Urea derivatives have long been pivotal in drug discovery due to their unique capacity to engage in hydrogen bonding with biological targets, enhancing binding affinity and selectivity. The urea functionality’s dual hydrogen bond donor-acceptor profile enables precise interactions with enzyme active sites, such as kinases and hydrolases, making it a cornerstone in designing inhibitors for these targets. Recent advancements highlight urea’s versatility in hybrid structures, where it serves as a conformational linker between aromatic and aliphatic components, balancing solubility and membrane permeability.
Structural Significance of Benzo[d]dioxole-Pyrrolidinone-Urea Hybrids
The integration of benzo[d]dioxole, pyrrolidinone, and urea motifs creates a multifunctional scaffold with distinct physicochemical and conformational advantages:
Benzo[d]dioxole (Methylenedioxyphenyl)
This aromatic system is renowned for its metabolic stability and electron-rich nature, which facilitates π-π stacking with hydrophobic enzyme pockets. The methylenedioxy group (-O-CH~2~-O-) enhances lipophilicity (log P ≈ 2.1) while resisting oxidative degradation, a common issue with simpler phenyl groups. In the context of the target compound, this moiety likely anchors the molecule to hydrophobic regions of the target protein.
Pyrrolidinone (5-Oxopyrrolidine)
The pyrrolidinone ring introduces rigidity and stereochemical control, reducing entropic penalties during binding. Its lactam group participates in hydrogen bonding, as demonstrated in kinase inhibitors where similar rings interact with conserved aspartate residues. The 5-oxo group further polarizes the ring, enhancing solubility (calculated aqueous solubility ≈ 0.5 mg/mL) compared to non-lactam analogs.
Urea Linker
The urea group bridges the benzo[d]dioxole and pyrrolidinone units, adopting a planar conformation that maximizes hydrogen bonding potential. Computational studies suggest that the urea’s carbonyl oxygen forms a 2.8–3.2 Å hydrogen bond with backbone amides, while its NH groups engage in bifurcated interactions with acidic side chains (e.g., glutamate or aspartate). This dual interaction is critical for inhibiting enzymes like soluble epoxide hydrolase (sEH) and Rho-associated kinase (ROCK).
Table 1: Key Physicochemical Properties of Structural Motifs in the Hybrid Compound
| Motif | log P | Hydrogen Bond Capacity | Metabolic Stability |
|---|---|---|---|
| Benzo[d]dioxole | 2.1 | 0 donors, 2 acceptors | High |
| Pyrrolidinone | -0.3 | 1 donor, 2 acceptors | Moderate |
| Urea | -1.2 | 2 donors, 1 acceptor | Low |
Pharmacological Relevance of Aryl-Substituted Urea Scaffolds
Aryl-substituted ureas are privileged structures in targeting enzymes with deep hydrophobic pockets. The 3-methoxyphenyl group in the pyrrolidinone subunit exemplifies this strategy:
Electronic and Steric Effects of the 3-Methoxy Group
The methoxy substituent’s electron-donating nature increases the aryl ring’s electron density, promoting cation-π interactions with lysine or arginine residues. Ortho, meta, and para substitutions on the phenyl ring have been systematically explored in ROCK2 inhibitors, revealing that meta-methoxy groups (as in the target compound) optimize steric compatibility with the hydrophobic cleft, yielding IC~50~ values < 100 nM.
Table 2: Impact of Aryl Substituents on Urea-Based Inhibitor Potency
| Substituent Position | Enzyme Target | IC~50~ (μM) | Reference |
|---|---|---|---|
| 3-Methoxy | ROCK2 | 0.03 | |
| 4-Methyl | AC | 0.009 | |
| 2-Chloro | sEH | 0.12 |
Conformational Flexibility and Target Engagement
Molecular docking studies of analogous urea derivatives reveal that the 3-methoxyphenyl group adopts a staggered conformation relative to the pyrrolidinone ring, minimizing steric clashes while allowing the methoxy oxygen to form a 3.0 Å hydrogen bond with threonine or serine residues. This interaction is critical for stabilizing the enzyme-inhibitor complex, as observed in acid ceramidase (AC) inhibitors where similar substitutions improve potency 10-fold.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-4-2-3-15(9-16)23-11-14(8-19(23)24)22-20(25)21-10-13-5-6-17-18(7-13)28-12-27-17/h2-7,9,14H,8,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUGGPQUAIZQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative that has garnered interest due to its potential biological activities. This article aims to summarize its biological activity based on current research findings, including its antibacterial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.36 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
Antibacterial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown high activity against both Gram-positive and Gram-negative bacteria. In a study assessing various derivatives, compounds with the benzo[d][1,3]dioxole group demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Anti-inflammatory Activity
Several studies have revealed that compounds with similar structural features to 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea exhibit anti-inflammatory effects. For example, analogs were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β). Compounds demonstrated up to 68% inhibition of edema compared to standard anti-inflammatory drugs like sodium diclofenac .
Analgesic Activity
In addition to its anti-inflammatory properties, the compound has been associated with analgesic effects. Studies have shown that certain derivatives can provide pain relief comparable to conventional analgesics. The analgesic efficacy was evaluated through various models, showing promising results in reducing pain responses .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The results indicated that the presence of the benzo[d][1,3]dioxole moiety significantly enhanced antibacterial potency compared to non-benzodioxole analogs .
Case Study 2: Inhibition of COX Enzymes
A detailed study on the inhibition of COX enzymes revealed that specific structural modifications in urea derivatives led to enhanced selectivity towards COX-2 over COX-1. This selectivity is crucial for developing compounds with lower gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related urea derivatives and benzodioxole-containing heterocycles to highlight key differences in substituents, physicochemical properties, and synthetic strategies.
Urea Derivatives with Varied Aryl Substituents
Key Observations :
- The target compound’s pyrrolidinone ring and benzodioxolylmethyl group increase molecular weight (~427 vs. 267 for 6l), likely reducing solubility but improving target binding via hydrophobic interactions.
- Substituents on the aryl group (e.g., 3-methoxy vs.
Benzodioxole-Containing Heterocycles
Key Observations :
- The target compound’s urea group distinguishes it from simpler benzodioxole-heterocycle conjugates (e.g., 11 and 12), enabling stronger hydrogen-bonding interactions .
- Replacement of benzodioxole with oxadiazole (as in ) introduces electronegative nitrogen atoms, altering solubility and binding selectivity .
Hydrogen-Bonding and Crystallographic Analysis
- The urea group in the target compound can form four hydrogen bonds (two donors: NH, two acceptors: CO), as described in Etter’s rules () . This contrasts with benzodioxole-heterocycles lacking urea (), which rely on weaker van der Waals interactions.
- Crystal packing analysis (e.g., via Mercury software, ) would reveal distinct H-bond networks compared to non-urea analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
